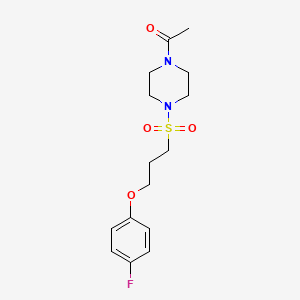

1-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O4S/c1-13(19)17-7-9-18(10-8-17)23(20,21)12-2-11-22-15-5-3-14(16)4-6-15/h3-6H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOASCMVSIKIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Biochemical Pathways

Given the presence of a fluorophenoxy group, it’s possible that the compound could interfere with pathways involving phenolic compounds.

Pharmacokinetics

The compound’s molecular weight (377.496 Da) suggests it could be orally bioavailable. Its LogP value of 3.08 indicates it has a balance of hydrophilic and lipophilic properties, which could influence its absorption and distribution. The presence of multiple nitrogen and oxygen atoms could make it a substrate for various metabolic enzymes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, its pKa and solubility could vary with pH, potentially affecting its absorption and distribution. Similarly, temperature could influence its stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Motifs

Compound QD4 (C₂₂H₂₅FN₂O₃ × C₂H₂O₄)

- Structure: Features a 4-fluorobenzoylphenoxypropyl group instead of the simpler 4-fluorophenoxypropyl chain.

- Properties : Melting point = 171.3–173.1°C , purity = 100% (UPLC/MS) , yield = 70% .

Compound QD15 (C₂₂H₂₅ClN₂O₃)

- Structure: Substituted with a 4-chlorobenzoylphenoxypropyl group.

- Properties : Melting point = 123.9–126.7°C , purity = 100% , yield = 37% .

- Comparison : The electron-withdrawing chlorine atom in QD15 could increase metabolic stability compared to the target’s fluorine substituent.

Compound 7n (C₂₃H₂₃N₅O₅S₂)

Functional Analogues with Antiproliferative or Receptor Activity

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

- Activity : Demonstrates antidopaminergic and antiserotonergic activity with low catalepsy induction, linked to QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in QSAR models .

APEHQ Metal Complexes

- Structure: Contains an 8-hydroxyquinoline azo dye linked to a piperazin-1-yl ethanone core.

- Activity : Exhibits antifungal activity (enhanced in metal complexes) .

- Comparison : The acetyl-piperazine moiety is conserved, but the azo dye substituent introduces metal-chelating properties absent in the target compound.

Preparation Methods

Sulfonylation of Piperazine

Piperazine reacts with 3-chloropropylsulfonyl chloride under basic conditions to form 1-(sulfonylpropyl)piperazine.

Reaction Conditions :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (TEA, 2.5 equiv)

- Temperature : 0°C → room temperature (r.t.)

- Time : 12 hours

- Yield : 78%

Mechanism : Nucleophilic substitution at the sulfonyl chloride group by piperazine’s secondary amine.

Alkylation with 4-Fluorophenol

The intermediate undergoes Williamson ether synthesis with 4-fluorophenol:

Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃, 3.0 equiv)

- Solvent : Acetonitrile (reflux)

- Alkylating Agent : 3-Bromopropanol (1.2 equiv)

- Time : 18 hours

- Yield : 65%

Critical Note : Excess 4-fluorophenol (1.5 equiv) improves regioselectivity by minimizing di-alkylation.

Acetylation of Piperazine Nitrogen

The terminal amine is acetylated using acetyl chloride:

Reaction Conditions :

- Acetylating Agent : Acetyl chloride (1.1 equiv)

- Solvent : Tetrahydrofuran (THF)

- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

- Temperature : 0°C → r.t.

- Time : 6 hours

- Yield : 89%

Synthetic Route 2: Pre-Functionalized Sulfonylpropyl Intermediate

Synthesis of 3-(4-Fluorophenoxy)propane-1-sulfonyl Chloride

4-Fluorophenol is alkylated with 1,3-dibromopropane, followed by sulfonation:

Step 1 :

Step 2 :

Coupling with 1-Acetylpiperazine

The sulfonyl chloride reacts with 1-acetylpiperazine:

Reaction Conditions :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 45% | 53% |

| Number of Steps | 3 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

| Key Advantage | Simplicity | Higher Purity |

Route 2 offers superior purity due to pre-functionalized intermediates but requires stringent temperature control during sulfonation. Route 1 is preferable for large-scale synthesis despite marginally lower yields.

Optimization Strategies and Challenges

Q & A

Q. What are the optimal synthetic routes for 1-(4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)ethanone, and how can purity be ensured?

The synthesis of this compound typically involves nucleophilic substitution and sulfonylation steps. A general approach includes:

- Reacting 3-(4-fluorophenoxy)propanol with a sulfonyl chloride derivative to form the sulfonylpropyl intermediate.

- Coupling this intermediate with 1-(piperazin-1-yl)ethanone under basic conditions (e.g., using DCM as a solvent and DIPEA as a base) .

- Purification via flash chromatography or crystallization (e.g., using Et₂O) to achieve >95% purity.

- Characterization by , , and LC-MS to confirm structural integrity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Spectroscopic methods : Use to confirm proton environments (e.g., piperazine ring protons at δ 2.4–3.5 ppm, fluorophenyl protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 413.4 for C₁₉H₂₂FN₂O₃S⁺) .

- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to assess its biological activity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .

- Solubility and stability : Perform HPLC-based stability tests in PBS (pH 7.4) and DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Derivatization : Synthesize analogs by modifying the fluorophenoxy group (e.g., replacing F with Cl or methyl groups) or the sulfonyl linker (e.g., varying alkyl chain length) .

- Biological profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) to identify critical pharmacophores .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., tyrosine kinases) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Replicate experiments under controlled conditions (e.g., consistent cell passage numbers, serum-free media) .

- Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity alongside cellular assays) .

- Meta-analysis : Compare data across published analogs (e.g., piperazine-sulfonyl derivatives) to identify trends or outliers .

Q. How can its pharmacokinetic (PK) properties be optimized for in vivo studies?

- ADME profiling :

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4).

- Permeability : Perform Caco-2 assays to predict intestinal absorption.

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life .

- Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability if solubility <10 μM .

Q. What advanced techniques elucidate its mechanism of action (MoA)?

- Target identification : Use affinity chromatography with a biotinylated probe to pull down binding proteins, followed by LC-MS/MS .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations .

- In vivo models : Validate MoA in xenograft mice, correlating tumor regression with target modulation (e.g., Western blot for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.